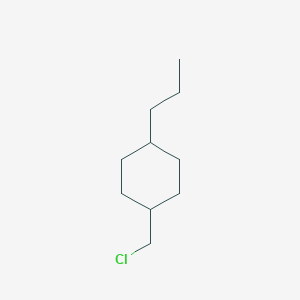

1-(Chloromethyl)-4-propylcyclohexane

Description

1-(Chloromethyl)-4-propylcyclohexane is a cyclohexane derivative featuring a chloromethyl group (-CH₂Cl) at position 1 and a propyl group (-C₃H₇) at position 4.

Properties

IUPAC Name |

1-(chloromethyl)-4-propylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYNGSIUFLLTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544889 | |

| Record name | 1-(Chloromethyl)-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135807-96-4 | |

| Record name | 1-(Chloromethyl)-4-propylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural or functional similarities with 1-(Chloromethyl)-4-propylcyclohexane:

1-(tert-Butyl Oxycarbonyl)-3-(Chloromethyl)indoline ()

- Structure : Indoline ring with chloromethyl at position 3 and tert-butyl oxycarbonyl at position 1.

- Key Differences: The indoline core (aromatic bicyclic system) contrasts with the non-aromatic cyclohexane in the target compound.

- Activity : Derivatives with small sulfonyl substituents (e.g., 5-O-methylsulfonyl) exhibit cytotoxic activity comparable to doxorubicin in MTT assays against cancer cell lines (IC₅₀ ~0.1–1.0 µM) .

- Relevance : Highlights the impact of substituent size and ring aromaticity on bioactivity.

1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) Dimer ()

- Structure : Fused benzoindole system with chloromethyl at position 1.

- Key Differences : The aromatic benzo[e]indole core differs from cyclohexane, but the chloromethyl group enables conjugation in antibody-drug conjugates (ADCs).

- Activity : Used in ADCs for targeted cancer therapy, leveraging the chloromethyl group’s reactivity for linker attachment .

- Relevance : Demonstrates the chloromethyl group’s utility in drug delivery systems.

2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone ()

- Structure: Cyclohexane ring with 4-chlorophenyl and naphthoquinone substituents.

- Key Differences: Chlorophenyl and naphthoquinone groups confer redox activity, unlike the propyl group in the target compound.

- Activity : Used in combination therapies (e.g., with biguanides) for synergistic effects, emphasizing substituent electronic properties .

- Relevance : Illustrates how cyclohexane substituents influence pharmacological interactions.

Comparative Data Table

Key Findings

Substituent Effects: Small substituents (e.g., methylsulfonyl in ) enhance cytotoxicity, while bulky groups (e.g., tert-butyl oxycarbonyl) may reduce bioavailability. Chloromethyl groups enable covalent binding (e.g., ADC linkers in ), suggesting the target compound could serve as a synthon for drug conjugation .

Ring System Impact: Aromatic systems (indoline, benzoindole) enhance π-π interactions in biological targets, whereas cyclohexane derivatives rely on steric and hydrophobic effects. The target compound’s non-aromatic core may reduce unintended DNA intercalation, improving safety .

Therapeutic Potential: Cyclohexane derivatives with chlorinated substituents () are used in combination therapies, implying that this compound could be explored for synergistic drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.